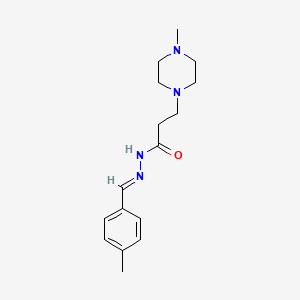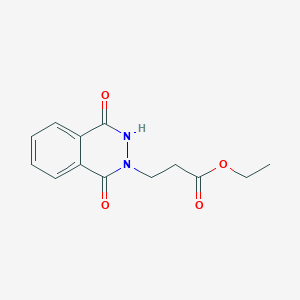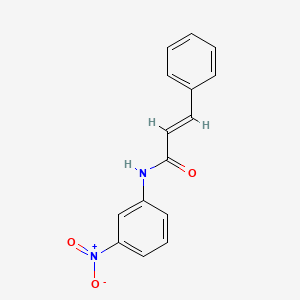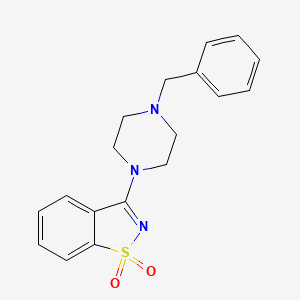![molecular formula C14H13FN2O3 B5544319 4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules containing fluorophenyl and isoxazolyl groups attached to a morpholine ring can be complex. For instance, compounds structurally similar to our molecule of interest have been synthesized through refluxing processes involving oxadiazole-2-thiol and chloroethyl morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). This process exemplifies the intricate steps required to synthesize and confirm the molecular structure of such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine" has been elucidated using techniques like X-ray diffraction. These studies reveal the crystal system and lattice parameters, providing insights into the molecular geometry and the intermolecular interactions within the crystal lattice (S. Prasad et al., 2018). Such detailed structural analysis is crucial for understanding the compound's physical and chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of reactions, including their potential as intermediates in the synthesis of more complex molecules. For example, the preparation of related compounds often involves steps such as nitro group reduction and reactions with sulfonyl chlorides or chloroformates to yield new sulfonamides and carbamates with significant antimicrobial activity (D. B. Janakiramudu et al., 2017). These reactions highlight the chemical versatility and potential application areas of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized using NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. This compound exhibited significant anti-TB activity and superior anti-microbial activity, showcasing its potential in medicinal chemistry applications (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).
Molecular Docking and Biological Activity
A series of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrated good to potent antimicrobial activity. Molecular docking studies predicted their affinity and orientation at the active enzyme site, highlighting their potential in drug discovery for targeting microbial infections (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, et al., 2017).
Molluscicidal Agents
4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, showed good molluscicidal effects. Its synthesis and bioassay results suggest potential applications in pest control (Duan, Li-ping, Qin, Zhi-qiang, et al., 2014).
Antiproliferative Activity
The synthesis and evaluation of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity showcased its potential in cancer research. Structural characterization and Hirshfeld surface analysis were employed to understand intermolecular interactions, providing insights into its stability and activity (S. Prasad, C. Anandakumar, A. Raghu, et al., 2018).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. If it’s designed to be a drug, it would interact with biological targets in the body to exert its effects. The presence of the fluorophenyl and isoxazole groups could suggest potential biological activity, as these groups are found in various bioactive compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-3-1-10(2-4-11)12-9-13(20-16-12)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHBEPUTAXTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)-1,2-oxazol-5-yl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

